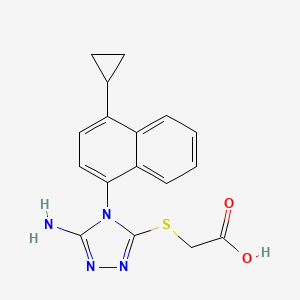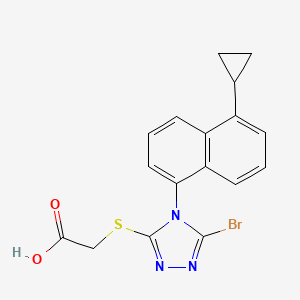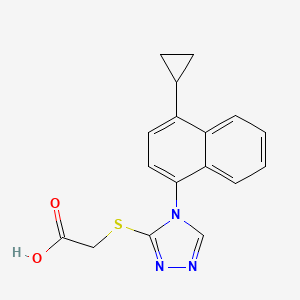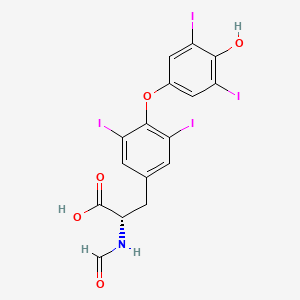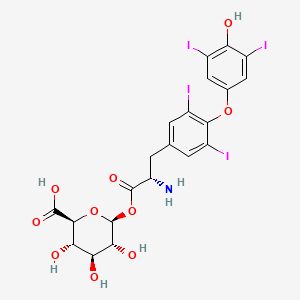
N-Desmethyl Dapoxetine HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Desmethyl Dapoxetine Hydrochloride” is a synthetic compound derived from Dapoxetine . Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) used as a treatment for premature ejaculation . The chemical name for “N-Desmethyl Dapoxetine Hydrochloride” is (S)-N-Methyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine hydrochloride .
Synthesis Analysis
The synthesis of “N-Desmethyl Dapoxetine Hydrochloride” can be achieved through various methods, including demethylation and hydrogenation . The process involves resolving racemic dapoxetine with a chiral acid to obtain the salt of the chiral acid and (+)-dapoxetine .Molecular Structure Analysis
The molecular formula for “N-Desmethyl Dapoxetine Hydrochloride” is C20H21NO : HCl . The molecular weight is 291.4 : 36.5 . The SMILES representation is CNC@HCCOC2=CC=CC3=C2C=CC=C3.Cl .Chemical Reactions Analysis
“N-Desmethyl Dapoxetine Hydrochloride” is primarily biotransformed to its mono-desmethyl analogue . An N-oxide metabolite is also formed, as well as the N,N-didesmethyl metabolite, although to a minor degree .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-Desmethyl Dapoxetine Hydrochloride” include a molecular formula of C20H21NO : HCl and a molecular weight of 291.4 : 36.5 . It is a white crystalline powder.Applications De Recherche Scientifique
Traitement de l'inflammation
“N-Desmethyl Dapoxetine HCl”, également connu sous le nom de Dapoxetine HCl, a été utilisé dans le développement d'un nouveau système de délivrance transdermique de médicaments pour le traitement de l'inflammation {svg_1}. Ce système, connu sous le nom de « gel transdermique à nano-vésicules » (NVTG), a été conçu pour être bien équilibré, remplaçable et non agressif pour le patient {svg_2}. La formulation NVTG chargée de Dapoxetine HCl a montré des résultats prometteurs dans l'inhibition de l'inflammation, offrant de nouvelles opportunités pour créer de nouvelles modalités thérapeutiques pour les patients atteints d'inflammation avec moins d'effets indésirables {svg_3}.
Traitement de l'éjaculation précoce
La dapoxétine est un inhibiteur sélectif de la recapture de la sérotonine (ISRS) développé comme traitement de l'éjaculation précoce (EP) chez les hommes {svg_4}. Le mécanisme exact du retard de l'éjaculation n'est pas complètement compris, y compris le rôle précis que l'inhibition de la recapture de la sérotonine exerce sur ce processus {svg_5}.
Étude du métabolisme
Les investigations sur le métabolisme dépendant du NADPH de la dapoxétine utilisant des microsomes hépatiques humains et animaux indiquent que la dapoxétine est biotransformée principalement en son analogue mono-desméthylé {svg_6}. Un métabolite N-oxyde est également formé, ainsi que le métabolite N,N-didesméthylé, bien que dans une moindre mesure {svg_7}.
Mécanisme D'action
The mechanism of action of “N-Desmethyl Dapoxetine Hydrochloride” is thought to be related to the inhibition of neuronal reuptake of serotonin and subsequent potentiation of serotonin activity . This is similar to its parent compound, Dapoxetine, which functions by blocking the serotonin transporter and increasing serotonin activity, thereby delaying ejaculation .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
N-Desmethyl Dapoxetine Hydrochloride interacts with various enzymes and proteins in the body. It is formed through N-desmethylation of Dapoxetine by the liver enzyme CYP3A4 . This interaction with the CYP3A4 enzyme is a key aspect of its biochemical role.
Cellular Effects
In cells, Dapoxetine and its metabolites, including N-Desmethyl Dapoxetine Hydrochloride, have been shown to bind onto the human transcript of the serotonin (5-HT), norepinephrine (NE), and dopamine (DA) reuptake transporters . This suggests that N-Desmethyl Dapoxetine Hydrochloride may influence cell function by modulating the reuptake of these neurotransmitters.
Molecular Mechanism
Dapoxetine acts by inhibiting the reuptake of serotonin in the central nervous system, which is thought to delay ejaculation. N-Desmethyl Dapoxetine Hydrochloride might possess a similar effect but with potentially reduced potency compared to Dapoxetine.
Temporal Effects in Laboratory Settings
It is known that Dapoxetine is biotransformed primarily to its mono-desmethyl analogue
Dosage Effects in Animal Models
There is limited information available on the dosage effects of N-Desmethyl Dapoxetine Hydrochloride in animal models. Dapoxetine has been studied in animal models of depression, where it was administered at a dose of 1.0 mg/kg
Metabolic Pathways
N-Desmethyl Dapoxetine Hydrochloride is involved in the metabolic pathway of Dapoxetine. It is formed through N-desmethylation of Dapoxetine by the liver enzyme CYP3A4 . Further metabolism of N-Desmethyl Dapoxetine Hydrochloride can occur to form other inactive metabolites .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of N-Desmethyl Dapoxetine HCl involves the reduction of Dapoxetine HCl to form N-Desmethyl Dapoxetine HCl.", "Starting Materials": ["Dapoxetine HCl"], "Reaction": [ "Step 1: Dapoxetine HCl is dissolved in a suitable solvent such as methanol.", "Step 2: Sodium borohydride is added to the solution and the mixture is stirred at a suitable temperature for a specific time.", "Step 3: The reaction mixture is then quenched with the addition of a suitable acid such as hydrochloric acid.", "Step 4: The resulting precipitate is filtered and washed with a suitable solvent such as water.", "Step 5: The product is then dried under vacuum to obtain N-Desmethyl Dapoxetine HCl as a white solid." ] } | |
Numéro CAS |
157166-71-7 |
Formule moléculaire |
C20H22ClNO |
Poids moléculaire |
327.86 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





